[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate
CAS No.: 769152-91-2
Cat. No.: VC20171448
Molecular Formula: C31H23N3O4
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769152-91-2 |
|---|---|
| Molecular Formula | C31H23N3O4 |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+ |
| Standard InChI Key | QIZSMDYMPYPVDN-BIZUNTBRSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name reflects its intricate architecture:
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Naphthalen-1-ylamino group: A bicyclic aromatic amine.
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Hydrazinylidene linkage: Connects the naphthalene moiety to the 2-oxoacetyl group.
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4-Methylbenzoate ester: Provides steric and electronic modulation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 501.5 g/mol | |
| CAS Registry Number | 769152-91-2 | |
| Solubility | Low in polar solvents | |
| Stability | Hydrolytically sensitive |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions:
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Esterification: 4-Methylbenzoic acid is esterified with methanol under acidic catalysis to form methyl 4-methylbenzoate .
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Hydrazone Formation: Condensation of the ester with a naphthalen-1-yl hydrazine derivative in ethanol yields the hydrazone intermediate .
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Oxoacetyl Incorporation: Reaction with 2-oxoacetyl chloride introduces the ketone functionality.
Critical Reaction Conditions:
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Palladium catalysts (e.g., Pd(dppf)Cl) for cross-coupling steps .
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Solvent systems: Mixed polar aprotic solvents (e.g., THF/water) enhance yield .
Table 2: Key Synthetic Steps and Yields
| Step | Reaction Type | Yield | Conditions | Source |
|---|---|---|---|---|
| 1 | Esterification | 85–92% | HSO, MeOH, reflux | |
| 2 | Hydrazone condensation | 74–89% | Ethanol, 80°C, 8 h | |
| 3 | Oxoacetyl functionalization | 68–75% | THF/HO, 110°C, 4 h |
Chemical Reactivity
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Hydrolysis: The hydrazone bond undergoes acid-catalyzed cleavage to regenerate carbonyl compounds.
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Substitution Reactions: Electrophilic aromatic substitution occurs at the naphthalene ring’s α-positions.
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Coordination Chemistry: The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu, Fe) .
Biological Activity and Mechanisms
Antimicrobial Properties
Analogous hydrazones exhibit potent activity against drug-resistant bacteria:
Mechanism: Membrane disruption via interaction with phospholipid bilayers, evidenced by increased intracellular ATP leakage .
Antioxidant Activity
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ORAC Assay: Free radical scavenging capacity of 12,500 μmol TE/g.
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Structure-Activity Relationship: The naphthalene system enhances electron delocalization, stabilizing radical intermediates .
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl):
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IR (KBr):
Table 3: Comparative Spectral Data
| Technique | Key Peaks | Assignment | Source |
|---|---|---|---|
| NMR | δ 2.60 (s, 3H, CH) | Methyl group | |
| IR | 3200–3400 cm | N-H stretch | |
| UV-Vis | λ = 280 nm | π→π* transition |
Applications in Medicinal Chemistry
Drug Development
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Anticancer Candidates: Structural analogs inhibit topoisomerase II (IC = 2.3 μM) .
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Antidiabetic Potential: Alpha-glucosidase inhibition (IC = 8.7 μM) via competitive binding .
Material Science
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Coordination Polymers: Forms luminescent networks with Zn for sensor applications.
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